5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a 5-chlorothiophen-2-yl group at the 4-position of a central thiazole ring.
Properties
IUPAC Name |
5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS3/c13-9-3-1-7(19-9)6-5-18-12(15-6)16-11(17)8-2-4-10(14)20-8/h1-5H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVVYPFLGQJXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves several steps, typically starting with the preparation of the thiophene and thiazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticoagulant Properties
One of the significant applications of this compound is its role as an inhibitor of the blood coagulation factor Xa. This property makes it a candidate for the prophylaxis and treatment of thromboembolic disorders, including:
- Myocardial infarction
- Angina pectoris (including unstable angina)
- Stroke
- Deep venous thrombosis
The synthesis methods described in patent literature indicate that the compound can be produced through reactions involving 5-chlorothiophene derivatives and thiazole intermediates, emphasizing its relevance in developing anticoagulant therapies .
1.2 Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds, including those related to 5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, exhibit anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural features associated with this compound may enhance its effectiveness against specific cancer types.
3.1 Inhibition Studies
A study published in the National Institutes of Health’s database highlighted the compound's inhibitory effects on specific kinases involved in cancer progression . The results indicated that certain analogs derived from this compound exhibited significant potency against targeted kinases, suggesting a pathway for further drug development.
3.2 Structural Modifications
Research has also focused on modifying the structure of thiophene derivatives to enhance their biological activity. For instance, substituting different groups on the thiophene ring has been shown to affect both potency and selectivity against various biological targets .
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In the context of rivaroxaban, it acts as an impurity that must be controlled to ensure the drug’s efficacy and safety. The compound’s molecular structure allows it to interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Rivaroxaban (Factor Xa Inhibitor)
Structure: Rivaroxaban (5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl]thiophene-2-carboxamide) shares the 5-chlorothiophene-2-carboxamide moiety but differs in its central scaffold (oxazolidinone vs. thiazole) and substituents (morpholinone-phenyl group) . Key Differences:
- Scaffold: Rivaroxaban’s oxazolidinone ring enhances hydrogen bonding with Factor Xa, critical for anticoagulant activity. The thiazole in the target compound may alter binding kinetics.
- Substituents: The morpholinone-phenyl group in Rivaroxaban contributes to target specificity, while the 5-chlorothiophen-2-yl group in the target compound may increase lipophilicity. Pharmacology: Rivaroxaban is a clinically approved anticoagulant (Factor Xa inhibitor), whereas the target compound’s activity remains unverified .
Nitrothiophene Carboxamides (Antibacterial Agents)
Example : N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide .
Structural Comparison :
- Core : Both compounds feature thiophene-2-carboxamide and thiazole rings.
- Substituents: The nitro group in the analog vs. Function: Nitrothiophene derivatives exhibit narrow-spectrum antibacterial activity, suggesting the target compound’s chloro substituent may shift therapeutic utility .
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-thiazol-2-yl]-2-Nitrobenzamide
Structure : Replaces the thiophene ring with a nitrobenzamide group and substitutes the thiazole with a methoxy-methylphenyl group .
Key Differences :
- Solubility : Methoxy and methyl groups may improve aqueous solubility compared to the target compound’s chlorothiophene.
Benzothiadiazole Derivatives
Example : 5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]thiophene-2-carboxamide .
Comparison :
- Scaffold : The benzothiadiazole group introduces sulfone and fluorine substituents, enhancing polarity and metabolic stability.
- Bioactivity : Fluorine substitution often improves bioavailability, suggesting the target compound’s lack of fluorine may limit pharmacokinetic performance .
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Structural Overview
The compound features a thiophene ring , a thiazole ring , and a carboxamide functional group . The presence of chlorine atoms at the 5-position of both the thiophene and thiazole rings enhances its chemical reactivity and biological activity. This structural configuration suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways.
| Structural Feature | Description |
|---|---|
| Thiophene Ring | Contributes to the compound's reactivity and interaction with biological targets. |
| Thiazole Ring | Enhances binding affinity to enzymes and receptors. |
| Carboxamide Group | Imparts solubility and stability to the compound. |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Enzyme Inhibition
The compound has been identified as a selective inhibitor of protein kinase CK2 , which plays a crucial role in cell growth, survival, and apoptosis. Inhibiting CK2 can have therapeutic implications in cancer treatment and other diseases characterized by abnormal CK2 activity.
Additionally, similar compounds have demonstrated potential in inhibiting blood coagulation factors, which could be beneficial for treating thromboembolic disorders such as myocardial infarction and stroke .
Antioxidant Activity
Preliminary studies have indicated that compounds with similar structures exhibit antioxidant properties. The DPPH radical scavenging assay has shown that these compounds can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Potential
Inhibition of receptor tyrosine kinase (RTK) signaling pathways is another area where this compound shows promise. Research has highlighted its potential as an anticancer agent by selectively targeting vascular endothelial growth factor receptor-2 (VEGFR-2), which is essential for tumor angiogenesis .
Case Studies
- Inhibition of CK2 : A study demonstrated that this compound effectively binds to the ATP binding pocket of CK2, inhibiting its activity and leading to reduced cell proliferation in cancer models.
- Antioxidant Screening : In a comparative study using DPPH assays, the compound exhibited a significant radical scavenging ability comparable to known antioxidants such as ascorbic acid .
- VEGFR-2 Inhibition : A series of experiments showed that this compound could inhibit VEGFR-2 signaling pathways, reducing angiogenesis in tumor models .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of thiophene and thiazole intermediates.
- Nucleophilic displacement reactions to introduce the carboxamide group.
- Optimization of reaction conditions to maximize yield and purity.
The following table summarizes the synthesis steps:
| Step | Description |
|---|---|
| Step 1 | Synthesis of thiophene intermediate using appropriate reagents. |
| Step 2 | Formation of thiazole derivative through cyclization reactions. |
| Step 3 | Coupling reaction to form the final carboxamide product. |
Q & A
Q. Q1. What are the primary synthetic routes for 5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide?
The compound is synthesized via acid-amine coupling and heterocyclic condensation. A typical approach involves:
Acid-amine coupling : Reacting 5-chlorothiophene-2-carboxylic acid derivatives with aminothiazole intermediates under carbodiimide-mediated conditions (e.g., DCC or EDCI) .
Thiazole ring formation : Cyclizing 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine precursors with carbonyl-containing reagents (e.g., Hantzsch thiazole synthesis) .
Key optimization : Reflux in polar aprotic solvents (DMF, acetonitrile) with catalytic bases (triethylamine) ensures high yields (~70–85%) .
Q. Q2. How is the compound structurally validated?
Structural confirmation relies on:
- 1H/13C NMR : Distinct peaks for thiophene protons (δ 7.2–7.5 ppm), thiazole carbons (δ 150–160 ppm), and amide carbonyl (δ 165–170 ppm) .
- X-ray crystallography : Confirms planar geometry of the thiophene-thiazole core and intermolecular hydrogen bonding (N–H···O=C) stabilizing the crystal lattice .
- HRMS : Molecular ion [M+H]+ at m/z 403.95 (calculated: 403.96) .
Advanced Synthesis and Mechanistic Insights
Q. Q3. What are the challenges in regioselective functionalization of the thiazole-thiophene core?
Regioselectivity is influenced by:
- Electrophilic substitution : Chlorine atoms at the 5-position of thiophene direct further substitutions to the 3- and 4-positions via resonance effects .
- Steric hindrance : Bulky groups on the thiazole ring (e.g., 4-(5-chlorothiophen-2-yl)) limit reactivity at the adjacent nitrogen .
Mitigation : Use of directing groups (e.g., boronic esters) or transition-metal catalysis (Pd-mediated cross-coupling) improves selectivity .
Q. Q4. How do reaction conditions impact impurity profiles?
Common impurities include:
- Uncyclized intermediates : Traces of thiourea or thioamide byproducts from incomplete cyclization. Detected via HPLC (retention time ~2.3 min) .
- Halogenated side products : Over-chlorination during thiophene synthesis. Controlled by stoichiometric Cl2 gas or NCS (N-chlorosuccinimide) .
Resolution : Gradient elution (ACN/H2O with 0.1% TFA) and recrystallization (ethanol/water) achieve >98% purity .
Biological Activity and Pharmacological Studies
Q. Q5. What in vitro models demonstrate its anticoagulant activity?
The compound inhibits Factor Xa (FXa) with IC50 = 12 nM, validated via:
- Enzyme assays : Chromogenic substrate S-2765 hydrolysis monitored at 405 nm .
- Structure-activity relationship (SAR) : The 5-chlorothiophene moiety enhances hydrophobic interactions with FXa’s S4 pocket .
Comparative data : Analogues lacking the thiazole ring show 10-fold reduced activity, highlighting the scaffold’s importance .
Q. Q6. How does its metabolic stability compare to rivaroxaban?
- Microsomal stability : Half-life (t1/2) of 45 min (human liver microsomes) vs. rivaroxaban’s 120 min, due to faster CYP3A4-mediated oxidation of the thiophene ring .
- Metabolites : Major metabolites include sulfoxide derivatives (LC-MS/MS, m/z 420.01) .
Mitigation strategies : Deuteration at the thiophene 5-position reduces oxidative metabolism .
Analytical and Computational Challenges
Q. Q7. What computational methods predict its binding mode to FXa?
- Docking studies (AutoDock Vina) : The thiazole nitrogen forms a hydrogen bond with Gly219 (ΔG = −9.2 kcal/mol) .
- MD simulations (GROMACS) : Stable binding over 100 ns, with RMSD < 2.0 Å for the ligand-protein complex .
Limitations : Solvation effects in the FXa active site (e.g., water-mediated interactions) are under-predicted .
Q. Q8. How are spectral overlaps resolved in complex mixtures?
- 2D NMR (HSQC, HMBC) : Correlates thiophene C5-Cl (δ 125 ppm) with adjacent protons, distinguishing it from regioisomers .
- LC-MS/MS fragmentation : Characteristic cleavage at the amide bond (→ m/z 215.1 and 188.9) confirms structure .
Data Contradictions and Reproducibility
Q. Q9. Why do reported IC50 values vary across studies?
Discrepancies arise from:
- Assay conditions : Buffer pH (7.4 vs. 8.0) alters FXa conformation, affecting inhibitor binding .
- Compound purity : Impurities >2% (e.g., des-chloro byproducts) artificially inflate IC50 .
Recommendation : Standardize assays using WHO reference materials and validate purity via orthogonal methods (NMR, HPLC) .
Advanced Applications and Derivatives
Q. Q10. What derivatives enhance bioavailability?
- Prodrugs : Esterification of the carboxamide (e.g., methyl ester) improves logP from 2.1 to 3.4, enhancing Caco-2 permeability 2.5-fold .
- PEGylation : Conjugation with polyethylene glycol (PEG-5000) increases plasma half-life from 2.5 to 8.7 h in murine models .
Q. Tables
Table 1. Key Spectral Data for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 7.45 (s, thiazole-H), 7.32 (d, J=3.6 Hz, thiophene-H) | |
| 13C NMR | δ 160.1 (C=O), 151.2 (thiazole-C) | |
| X-ray | Bond length: C–S (1.71 Å), C–N (1.34 Å) |
Table 2. Comparative Biological Activity
| Compound | FXa IC50 (nM) | Metabolic t1/2 (min) |
|---|---|---|
| Target Compound | 12 | 45 |
| Rivaroxaban | 0.8 | 120 |
| Chlorothiophene Analog | 150 | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
